molecular formula C12H20ClN5 B12222000 N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12222000
M. Wt: 269.77 g/mol
InChI Key: VWHXCTISKUISMJ-UHFFFAOYSA-N
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Description

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as the base and solvent . The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines or hydrazines.

Scientific Research Applications

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and binding properties. This makes it a valuable compound for designing new molecules with tailored properties for specific applications.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-5-17-10(3)11(7-15-17)13-8-12-9(2)6-14-16(12)4;/h6-7,13H,5,8H2,1-4H3;1H

InChI Key

VWHXCTISKUISMJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=C(C=NN2C)C)C.Cl

Origin of Product

United States

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